Withasomniferolide A

Description

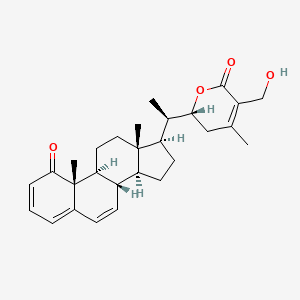

Structure

3D Structure

Properties

Molecular Formula |

C28H36O4 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H36O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5-9,17,19,21-24,29H,10-15H2,1-4H3/t17-,19+,21-,22+,23+,24-,27-,28+/m1/s1 |

InChI Key |

JRBQPTFYQRGHFB-JLLNYYHVSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Withasomniferol D from Withania somnifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. These properties are largely attributed to a class of C28 steroidal lactones known as withanolides. While numerous withanolides have been identified, ongoing research continues to unveil novel structures with unique biological activities. This technical guide details the discovery, isolation, and structural elucidation of a recently identified withanolide, Withasomniferol D, from the roots of Withania somnifera. This document provides comprehensive experimental protocols, quantitative analytical data, and an overview of its known biological activity, specifically its anti-adipogenic effects. Furthermore, a relevant signaling pathway potentially modulated by this class of compounds is illustrated to provide a mechanistic context for its bioactivity.

Introduction

Withania somnifera, a member of the Solanaceae family, has a rich history of use in traditional medicine for promoting health and longevity.[1] Modern phytochemical investigations have identified withanolides as the primary bioactive constituents responsible for the plant's diverse pharmacological effects, which include anti-inflammatory, antitumor, and neuroprotective activities.[2] The ongoing exploration of W. somnifera's chemical diversity continues to yield novel withanolides, expanding the potential for new therapeutic applications.

This guide focuses on Withasomniferol D, a new withanolide isolated from the roots of W. somnifera.[1] Its discovery highlights the importance of continued phytochemical analysis of medicinal plants to identify novel bioactive compounds. This document serves as a technical resource, providing detailed methodologies for the isolation and characterization of Withasomniferol D, along with its known biological properties.

Discovery and Isolation of Withasomniferol D

Withasomniferol D was recently discovered during a phytochemical investigation of the roots of Withania somnifera.[1] The isolation process involved a multi-step extraction and chromatographic purification procedure, guided by liquid chromatography-mass spectrometry (LC/MS) analysis.

Experimental Protocols

2.1.1. Plant Material and Extraction Dried roots of Withania somnifera were ground into a coarse powder. The powdered material was then subjected to reflux extraction with 80% aqueous methanol (MeOH) to yield a crude extract after solvent evaporation.[3]

2.1.2. Solvent Partitioning The crude MeOH extract was suspended in water and sequentially partitioned with solvents of increasing polarity: hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH). LC/MS analysis revealed a high concentration of withanolides in the CH2Cl2-soluble fraction.[3]

2.1.3. Chromatographic Purification The CH2Cl2-soluble fraction was subjected to a series of chromatographic techniques to isolate Withasomniferol D.

-

Step 1: Silica Gel Column Chromatography: The CH2Cl2 fraction was loaded onto a silica gel column and eluted with a gradient of chloroform (CHCl3) and methanol (MeOH) to yield several sub-fractions.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound, as identified by LC/MS, were further purified using preparative HPLC.

-

Step 3: Semi-Preparative HPLC: A final purification step using semi-preparative HPLC yielded pure Withasomniferol D.[3]

Structural Elucidation

The structure of Withasomniferol D was determined using a combination of spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Mass Spectrometry Data

High-resolution mass spectrometry provided the molecular formula for Withasomniferol D.

| Parameter | Value |

| Molecular Formula | C28H38O7 |

| Ionization Mode | Positive HR-ESIMS |

| Quasimolecular Ion | [M + Na]+ |

| Measured m/z | 509.2505 |

| Calculated m/z | 509.2515 (for C28H38NaO7) |

| Table 1: Mass Spectrometry Data for Withasomniferol D.[3] |

NMR Spectroscopic Data

The 1H and 13C NMR spectra were recorded in CDCl3. The detailed assignments are provided below.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 203.3 | |

| 2 | 128.8 | 5.85 (1H, dd, J = 10.0, 2.0) |

| 3 | 139.5 | 6.60 (1H, ddd, J = 10.0, 5.0, 2.0) |

| 4 | 40.2 | 2.53 (1H, dd, J = 19.0, 5.0), 2.68 (1H, br d, J = 19.0) |

| 5 | 73.2 | |

| 6 | 55.8 | 3.05 (1H, d, J = 4.0) |

| 7 | 56.7 | 3.32 (1H, m) |

| 8 | 35.4 | 1.54 (1H, m) |

| 9 | 34.9 | 1.43 (1H, m) |

| 10 | 43.7 | |

| 11 | 21.4 | 1.37 (1H, m, overlap), 1.85 (1H, m, overlap) |

| 12 | 25.7 | 1.58 (1H, m), 2.03 (1H, m) |

| 13 | 50.8 | |

| 14 | 51.8 | 1.56 (1H, m) |

| 15 | 21.6 | 1.37 (1H, m, overlap), 2.08 (1H, m) |

| 16 | 22.8 | 1.35 (1H, m), 2.74 (1H, m) |

| 17 | 54.1 | 1.78 (1H, m) |

| 18 | 14.5 | 0.96 (3H, s) |

| 19 | 13.6 | 1.18 (3H, s) |

| 20 | 75.1 | |

| 21 | 20.9 | 1.34 (3H, s) |

| 22 | 81.8 | 4.22 (1H, dd, J = 13.5, 4.0) |

| 23 | 36.5 | |

| 24 | 122.2 | |

| 25 | 150.1 | |

| 26 | 166.0 | |

| 27 | 61.2 | 4.35 (1H, d, J = 14.0), 4.48 (1H, d, J = 14.0) |

| 28 | 11.8 | 1.89 (3H, s) |

| Table 2: 1H and 13C NMR Data for Withasomniferol D in CDCl3.[3] |

Biological Activity: Anti-Adipogenic Effects

Withasomniferol D has demonstrated notable anti-adipogenic activity in in vitro studies using 3T3-L1 preadipocytes.[1] Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, a process crucial in the development of obesity.

Experimental Protocol: In Vitro Adipogenesis Assay

3T3-L1 preadipocytes were cultured and induced to differentiate into mature adipocytes in the presence or absence of Withasomniferol D. The extent of adipogenesis was quantified by Oil Red O staining of intracellular lipid droplets and by measuring the mRNA expression levels of key adipocyte marker genes.[3]

Quantitative Bioactivity Data

Treatment with Withasomniferol D resulted in a significant inhibition of adipogenesis.[3]

| Parameter | Treatment | Result |

| Lipid Accumulation | 25 µM Withasomniferol D | Significant suppression of lipid droplet accumulation |

| mRNA Expression | 25 µM Withasomniferol D | Marked reduction in Fabp4 and Adipsin mRNA levels |

| Table 3: Anti-Adipogenic Activity of Withasomniferol D in 3T3-L1 Cells.[3] |

Putative Signaling Pathway in Adipogenesis

While the precise signaling pathway modulated by Withasomniferol D is still under investigation, its anti-adipogenic effects suggest an interaction with the core transcriptional cascade that governs adipocyte differentiation. Adipogenesis is primarily controlled by the master transcriptional regulators, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4] These transcription factors work in concert to activate the expression of a suite of genes responsible for the adipocyte phenotype, including Fatty Acid Binding Protein 4 (Fabp4) and Adipsin.[5][6] The observed downregulation of Fabp4 and Adipsin by Withasomniferol D suggests that it may exert its anti-adipogenic effects by inhibiting the activity of PPARγ and/or C/EBPα.[2]

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A withanolide coagulin-L inhibits adipogenesis modulating Wnt/β-catenin pathway and cell cycle in mitotic clonal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Withanolide Biosynthesis in Ashwagandha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of withanolides, the pharmacologically active steroidal lactones found in Withania somnifera (Ashwagandha). As interest in the therapeutic potential of withanolides continues to grow, a comprehensive understanding of their biosynthesis is paramount for advancing research, enabling metabolic engineering strategies, and facilitating novel drug development. This document synthesizes current knowledge on the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex pathway.

Executive Summary

Withanolides are C28 steroidal lactones derived from the isoprenoid pathway. Their biosynthesis originates from both the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the fundamental five-carbon building blocks.[1] These precursors are assembled into squalene, which undergoes cyclization to form cycloartenol, the first committed intermediate in phytosterol synthesis. A key branching point occurs at 24-methylenecholesterol, diverting metabolic flux towards the specialized withanolide pathway.[2] Subsequent modifications, including a series of oxidations, hydroxylations, and lactone ring formation, are catalyzed by a suite of enzymes, predominantly from the cytochrome P450 superfamily. This guide details the known enzymatic steps, presents available quantitative data, and provides experimental protocols for key research techniques in this field.

The Withanolide Biosynthetic Pathway

The biosynthesis of withanolides is a multi-step process that can be broadly divided into three main stages: the formation of the triterpenoid backbone, the modification of the sterol core, and the late-stage tailoring reactions that lead to the vast diversity of withanolide structures.

Upstream Isoprenoid Biosynthesis: MVA and MEP Pathways

The journey to withanolides begins with the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway starts with the condensation of three acetyl-CoA molecules. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).

-

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

Both pathways contribute to the pool of IPP and DMAPP, which are the universal precursors for all terpenoids, including withanolides.[2]

Formation of the Triterpenoid Backbone

The C5 units of IPP and DMAPP are sequentially condensed to form larger prenyl pyrophosphates. Farnesyl pyrophosphate (FPP) synthase (FPPS) catalyzes the formation of the C15 intermediate, FPP.[2] Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to produce the C30 triterpene, squalene.[3] Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.

This linear triterpenoid is then cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the first cyclic intermediate in the pathway.[2] Cycloartenol then undergoes a series of modifications, including demethylations and isomerizations, to yield 24-methylenecholesterol, a critical branch-point intermediate.[4]

Branching from Phytosterol Synthesis and Core Withanolide Skeleton Formation

The commitment to withanolide biosynthesis occurs with the conversion of 24-methylenecholesterol. A key enzyme, sterol Δ24-isomerase (24ISO) , catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, directing the metabolic flow away from the synthesis of primary metabolic phytosterols like campesterol and sitosterol.

The subsequent steps, which are the focus of much current research, involve a series of oxidative modifications to the sterol backbone and side chain. This includes the formation of the characteristic δ-lactone ring, which is a defining feature of withanolides. Recent research has identified several key enzymes involved in these downstream modifications:

-

Cytochrome P450s (CYPs): A number of CYPs have been implicated in the hydroxylation and oxidation reactions that decorate the withanolide scaffold. Notably, CYP87G1 and CYP749B2 are involved in the formation of the lactone ring.[5] CYP88C7 and CYP88C10 are responsible for modifications to the A-ring of the steroid nucleus, leading to the formation of a C1 ketone and C2-C3 unsaturation.[5]

-

Short-Chain Dehydrogenase (SDH2): This enzyme works in conjunction with the aforementioned CYPs in the formation of the lactone ring.[5]

-

Sulfotransferase (SULF1): Surprisingly, a sulfotransferase has been identified as a core enzyme in the pathway, challenging the traditional view of these enzymes as solely involved in tailoring reactions.[5]

The precise sequence of these enzymatic reactions and the full spectrum of intermediates are still under active investigation. However, the identification of these enzymes has provided significant insight into the late stages of withanolide biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization and differential expression studies of squalene synthase from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 5. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

Natural sources and abundance of Withasomniferolide A

An In-Depth Technical Guide to the Natural Sources, Abundance, and Analysis of Major Withanolides from Withania somnifera

Introduction

Withanolides are a group of naturally occurring C28 steroidal lactone triterpenoids built on an ergostane skeleton.[1] Primarily found in plants of the Solanaceae family, these compounds are extensively studied for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and adaptogenic properties.[1][2] The most significant source of withanolides is Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian ginseng, a medicinal plant integral to Ayurvedic, Unani, and other traditional medicine systems.[3][4]

This guide focuses on the natural sources, abundance, and analytical methodologies for major withanolides. It is important to note that while this document addresses the core request for information on a specific withanolide, the compound "Withasomniferolide A" is not found in the reviewed scientific literature. Therefore, this guide will focus on the most abundant and well-researched withanolides, such as Withaferin A and Withanolide A, as representative examples. The principles, sources, and experimental protocols detailed herein are fundamentally applicable to the study of any withanolide, including newly discovered or less common ones like the recently identified withasomniferol D.[5]

Natural Sources of Withanolides

The primary and most commercially significant source of withanolides is the plant Withania somnifera . This evergreen shrub is cultivated in the drier regions of India, Nepal, Sri Lanka, China, and Yemen.[3][4] While W. somnifera is the most prominent source, other species within the Solanaceae family are also known to produce withanolides.

The concentration and specific types of withanolides can vary significantly based on several factors:

-

Plant Part: Different organs of the W. somnifera plant accumulate different concentrations of withanolides. Leaves are often reported to have the highest concentrations of Withaferin A, while roots are a primary source for Withanolide A.[4][6]

-

Geographical Location and Cultivar: The phytochemical profile, including withanolide content, is influenced by the geographical origin, climate, and specific cultivar of the plant.

-

Harvesting Time: The developmental stage of the plant at the time of harvest can affect the abundance of secondary metabolites like withanolides.

Abundance of Major Withanolides in Withania somnifera

The quantity of specific withanolides varies across different parts of the W. somnifera plant. The following table summarizes representative data on the abundance of major withanolides from various studies. It is crucial to note that these values can differ based on the analytical methods, plant variety, and extraction procedures used.

| Withanolide | Plant Part | Abundance (% w/w or mg/g Dry Weight) | Analytical Method |

| Withaferin A | Leaves | 0.024 - 0.775 mg/g | HPLC |

| Roots | 0.002 - 0.821 mg/g | HPLC | |

| Stem | 0.003 - 1.873 mg/g | HPLC | |

| Seeds | 0.181 - 0.217 mg/g | HPLC | |

| Whole Plant Extract | 6.469% (w/w) | HPLC | |

| Withanolide A | Leaves | - | HPLC |

| Roots | - | HPLC | |

| Whole Plant Extract | 0.073% (w/w) | HPLC | |

| 12-Deoxywithastramonolide | - | - | HPTLC |

| Withanone | - | - | HPLC |

| Withanoside IV | Whole Plant Extract | 1.022% (w/w) | HPLC |

Note: The table compiles data from multiple sources where specific quantitative values were provided. A dash (-) indicates that while the compound is present, specific abundance data was not provided in the cited literature for that part.

Experimental Protocols

The extraction, isolation, and quantification of withanolides are critical for research, development, and quality control. The following sections detail the methodologies commonly employed.

Extraction of Withanolides

The choice of solvent and extraction method is crucial for maximizing the yield of withanolides.

-

Objective: To efficiently extract withanolides from the plant matrix while minimizing the co-extraction of interfering compounds.

-

Sample Preparation: Plant material (typically leaves or roots) is air-dried or freeze-dried and ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Systems:

-

Methanol/Ethanol-Water Mixtures: A common and effective method involves using hydro-alcoholic solutions. For instance, an 80% aqueous methanol solution can be used for reflux extraction.[5] Another protocol suggests a 60:30:10 ethanol:methanol:water mixture with ultrasound-assisted extraction for 30 minutes for high recovery.

-

Methanol: Soxhlet extraction with methanol for an extended period (e.g., 36 hours) is also used.[7]

-

-

Extraction Procedure (Example: Maceration):

-

Weigh a known amount of powdered plant material (e.g., 1 gram).

-

Add a defined volume of the chosen extraction solvent (e.g., 20 mL of 60% ethanol).

-

Agitate the mixture using a platform shaker at a low RPM for a specified duration (e.g., 8 hours).

-

Separate the extract from the solid residue by filtration.

-

Repeat the extraction process on the residue two more times to ensure complete recovery.

-

Pool the filtrates for subsequent purification and analysis.[8]

-

-

Post-Extraction Cleanup: The crude extract is often partitioned with a non-polar solvent like n-hexane to remove pigments and fatty materials.[7]

Isolation and Purification

For obtaining pure withanolide compounds, chromatographic techniques are essential.

-

Objective: To separate individual withanolides from the complex crude extract.

-

Techniques:

-

Column Chromatography (CC): The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity standards, preparative HPLC with a C18 column is used.

-

Preparative High-Performance Thin-Layer Chromatography (HPTLC): This technique can also be used for isolation, where the extract is streaked onto an HPTLC plate, developed, and the band corresponding to the target compound is scraped off and eluted.[7]

-

Quantification

Accurate quantification is vital for standardization and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[9]

-

Objective: To accurately determine the concentration of specific withanolides in an extract.

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 column (e.g., 250mm x 4.6mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed to separate the structurally similar withanolides. A common system consists of a binary mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[4][10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection:

-

Photodiode Array (PDA) or UV Detector: Detection is commonly set at 227 nm or 230 nm, where withanolides exhibit strong absorbance.[10]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and selectivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. This is the method of choice for complex matrices like plasma.[11][12]

-

-

Quantification Procedure:

-

Prepare a stock solution of a certified reference standard (e.g., Withaferin A) in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution to generate a calibration curve (e.g., 50 to 200 µg/mL).

-

Inject the prepared sample extract and the calibration standards into the HPLC system.

-

Identify the withanolide peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the concentration of the withanolides in the sample by correlating their peak areas with the calibration curve.

-

-

Visualizations

Biosynthetic Pathway and Analytical Workflows

The following diagrams illustrate the putative biosynthetic pathway for withanolides and a general experimental workflow for their analysis.

Caption: Putative biosynthetic pathway of withanolides in W. somnifera.

Caption: General experimental workflow for withanolide analysis.

References

- 1. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 3. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

- 8. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

- 9. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. informaticsjournals.co.in [informaticsjournals.co.in]

- 11. mdpi.com [mdpi.com]

- 12. rjpn.org [rjpn.org]

Unveiling the Bioactivity of Withasomniferolide A: A Landscape of Limited Data and Future Research Directions

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Withanolides, a group of naturally occurring steroids isolated from Withania somnifera (Ashwagandha), have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. While compounds like Withaferin A and Withanolide A have been extensively studied, the specific biological activities of many other withanolides, such as Withasomniferolide A, remain largely uncharted territory.

This technical guide aims to provide a comprehensive overview of the preliminary biological activity screening of this compound. However, a thorough review of the existing scientific literature reveals a significant scarcity of specific data on this particular compound. The majority of published research focuses on the more abundant withanolides or the crude extracts of Withania somnifera. Consequently, this document will summarize the general biological activities attributed to withanolides as a class, highlighting the methodologies commonly employed in their screening, and underscore the critical need for dedicated research into the therapeutic potential of this compound.

I. Anticancer Activity: An Unexplored Frontier for this compound

Withanolides, in general, have demonstrated potent anticancer activities across various cancer cell lines. These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic properties.

General Experimental Protocols for Anticancer Screening of Withanolides:

-

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, consequently, their viability. Cancer cells are treated with varying concentrations of the test compound, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is measured spectrophotometrically. A decrease in formazan formation indicates reduced cell viability and potential cytotoxic effects.

-

Apoptosis Assays: To determine if cell death occurs via apoptosis, techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.

-

Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells is also used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression.

-

Western Blot Analysis: This technique is used to investigate the effect of the compound on the expression levels of key proteins involved in cancer-related signaling pathways, such as those regulating apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle control (e.g., cyclins, CDKs).

Quantitative Data:

Currently, there is no publicly available quantitative data, such as IC50 values, for the cytotoxic effects of this compound against specific cancer cell lines.

II. Anti-inflammatory Potential: Awaiting Investigation

Chronic inflammation is a key contributor to various diseases, and many withanolides have exhibited significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.

General Experimental Protocols for Anti-inflammatory Screening of Withanolides:

-

Nitric Oxide (NO) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model to screen for anti-inflammatory activity. The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory effects.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cyclooxygenase (COX) Inhibition Assays: The inhibitory activity of a compound on COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, can be determined using commercially available assay kits.

Quantitative Data:

Specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for NO or cytokine inhibition, are not available in the current body of scientific literature.

III. Neuroprotective Effects: A Promising but Unconfirmed Area

Several withanolides have shown promise in preclinical models of neurodegenerative diseases, suggesting neuroprotective activities. These effects are thought to be mediated through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms within the central nervous system.

General Experimental Protocols for Neuroprotective Screening of Withanolides:

-

Neuronal Cell Viability Assays: The protective effect of a compound against neurotoxin-induced cell death is often assessed using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. Cell viability can be measured using assays like the MTT or LDH (lactate dehydrogenase) release assay.

-

Oxidative Stress Assays: The ability of a compound to mitigate oxidative stress in neuronal cells can be evaluated by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

-

Measurement of Apoptotic Markers: Similar to cancer studies, the expression of apoptotic proteins like cleaved caspase-3 and the Bax/Bcl-2 ratio can be analyzed by Western blotting to assess the anti-apoptotic effects of the compound in neuronal cells.

Quantitative Data:

There is a lack of specific quantitative data to support the neuroprotective effects of this compound.

Visualizing the Path Forward: A Generalized Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a novel withanolide like this compound.

Caption: A generalized workflow for the isolation and preliminary biological screening of this compound.

Conclusion and Future Directions

The preliminary biological activity screening of this compound represents a significant gap in the current scientific knowledge. While the broader class of withanolides exhibits promising anticancer, anti-inflammatory, and neuroprotective properties, the specific contribution and potential of this compound remain to be elucidated.

Future research should prioritize the isolation of sufficient quantities of pure this compound to enable comprehensive biological evaluation. The application of the standardized experimental protocols outlined in this guide will be crucial in generating the much-needed quantitative data to understand its bioactivity profile. Such studies will not only shed light on the therapeutic potential of this specific withanolide but also contribute to a more complete understanding of the structure-activity relationships within the diverse family of withanolides. For drug development professionals, the exploration of these lesser-known withanolides could unveil novel lead compounds with unique pharmacological profiles.

Withasomniferolide A: A Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomniferolide A, a prominent steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation: Quantitative Analysis of Bioactivity

The cytotoxic and anti-proliferative effects of this compound have been quantified across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. This consolidated data facilitates a comparative analysis of this compound's efficacy in various cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | PC-3 | 4.00 | [1] |

| LNCaP | Not specified | [1] | |

| CWR22RV-1 | Not specified | [1] | |

| Pancreatic Cancer | Panc-1 | 1.24 | [1][2] |

| MiaPaCa2 | 2.93 | [1][2] | |

| BxPc3 | 2.78 | [1][2] | |

| Non-small-cell Lung Cancer | A549 | 0.99 | [1] |

| CL141 | 0.46 | [1] | |

| H441 | 0.57 | [1] | |

| CL97 | 1.49 | [1] | |

| H1975 | 0.35 | [1] | |

| Squamous Cell Carcinoma | CL152 | 0.50 | [1] |

| Large-cell Carcinoma | H1299 | 0.60 | [1] |

| Colon Cancer | CaCo-2 | 11.06 | [1] |

| Hepatic Cancer | WRL-68 | 8.51 | [1] |

| Endometrial Cancer | KLE | 10 | [3] |

| Cervical Cancer | CaSKi | 0.45 ± 0.05 | [4] |

| Breast Cancer (TNBC) | MDA-MB-231 | 1.066 | [5] |

| Breast Cancer (ER+) | MCF-7 | 0.8536 | [5] |

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple critical signaling pathways and direct interaction with key cellular proteins. The primary mechanisms are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound is a potent inhibitor of this pathway.

-

Mechanism of Inhibition: this compound has been shown to inhibit the activation of the IκB kinase (IKK) complex, a critical upstream kinase in the NF-κB cascade. By targeting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its pro-inflammatory and pro-survival target genes.[6]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in cancer cell proliferation, survival, and immune evasion. Constitutive activation of STAT3 is a hallmark of many malignancies.

-

Mechanism of Inhibition: this compound has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3.[7][8] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which include key regulators of apoptosis and cell cycle progression such as Bcl-2, Bcl-xL, and Cyclin D1.[9]

The following diagram depicts the interruption of the JAK/STAT3 signaling cascade by this compound.

Interaction with Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.

-

Mechanism of Interaction: this compound has been shown to bind to the C-terminus of Hsp90, leading to the disruption of its chaperone activity.[2][10] This interaction results in the proteasomal degradation of Hsp90 client proteins, such as Akt and Cdk4, thereby inhibiting pro-survival signaling and inducing apoptosis.[2][11]

The workflow for assessing this compound's interaction with Hsp90 is outlined below.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's mechanisms of action.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of STAT3 in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, MM1.RL)[7][8]

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 48 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe for β-actin as a loading control.

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Inducer of NF-κB activity (e.g., TNF-α or LPS)[6]

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.[6]

-

Induction: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for an appropriate duration (e.g., 6 hours).[6]

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Subsequently, add the Stop & Glo reagent and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining:

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound demonstrates significant therapeutic potential, primarily through its potent anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the inhibition of key oncogenic signaling pathways such as NF-κB and JAK/STAT, and its interaction with the molecular chaperone Hsp90, underscores its promise as a lead compound for drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to support and stimulate further research into the clinical translation of this promising natural product.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Withaferin A targets heat shock protein 90 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Pharmacological Properties of Steroidal Lactones from Withania Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal lactones, commonly known as withanolides, are a class of naturally occurring C-28 ergostane-type steroids exclusively found in plants of the Solanaceae family, with Withania somnifera (Ashwagandha) being a prominent source. These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, and neuroprotective properties of withanolides. It summarizes key quantitative data, details experimental methodologies for their study, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Withania species have been a cornerstone of traditional Ayurvedic and Unani medicine for centuries. The primary bioactive constituents responsible for their therapeutic effects are a group of steroidal lactones known as withanolides. To date, over 900 withanolides have been identified, with withaferin A and withanone being the most extensively studied. These molecules exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of chronic diseases. This guide will delve into the core pharmacological properties of these compounds, focusing on their mechanisms of action and providing practical information for their scientific investigation.

Anticancer Properties

Withanolides, particularly withaferin A, have demonstrated potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Their anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Quantitative Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of prominent withanolides against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values of Withaferin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.85 | [1] |

| MDA-MB-231 | Breast Cancer | 1.07 | [1] |

| HeLa | Cervical Cancer | <10 | [2] |

| OVKAR-3 | Ovarian Cancer | <10 | [2] |

| U373-MG | Glioblastoma | <10 | [2] |

| A549 | Lung Cancer | 13.47 | [3] |

| PANC-1 | Pancreatic Cancer | 20.23 | [3] |

| HL-60 | Leukemia | 0.2 | [4] |

Table 2: IC50 Values of Other Withanolides against Cancer Cell Lines

| Withanolide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Withanone | SKOV3 | Ovarian Cancer | >10 | [5] |

| Withanolide A | A549 | Lung Cancer | >10 | [3] |

| Withanolide C | MDA-MB-231 | Breast Cancer | 0.52 | [6] |

| Withanolide C | MCF-7 | Breast Cancer | 1.53 | [6] |

| Withanolide E | ACHN | Renal Carcinoma | ~1.0 (with TRAIL) | [7] |

Signaling Pathways in Anticancer Activity

Withanolides exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell survival and proliferation. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which is constitutively active in many cancers and promotes cell survival and inflammation. Withaferin A has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[8] Other important pathways include the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth and proliferation.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders. Withanolides exhibit potent anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of withanolides can be quantified by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Table 3: Anti-inflammatory Activity of Withanolides

| Withanolide | Cell Type | Assay | Effect | IC50 (µM) | Reference |

| Withaferin A | RAW 264.7 | NO Production | Inhibition | 3.1 | [3] |

| Withanolide | RAW 264.7 | NO Production | Inhibition | 1.9 | [3] |

| Withaferin A | BMDMs | TNF-α Secretion | Inhibition | - | [9] |

| Withaferin A | BMDMs | IL-6 Secretion | Inhibition | - | [9] |

| Withanone | BMDMs | TNF-α Secretion | Inhibition | - | [9] |

| Withanone | BMDMs | IL-6 Secretion | Inhibition | - | [9] |

Signaling Pathways in Anti-inflammatory Activity

Similar to their anticancer effects, the anti-inflammatory actions of withanolides are largely mediated through the inhibition of the NF-κB pathway. By suppressing NF-κB, withanolides reduce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[10] Additionally, withanolides have been shown to modulate the MAPK signaling pathway, which also plays a crucial role in the inflammatory response.

Neuroprotective Properties

Withanolides have emerged as promising neuroprotective agents with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to promote neurite outgrowth and synaptic regeneration.

Quantitative Neuroprotective Activity

The neuroprotective effects of withanolides have been demonstrated in various in vitro models of neuronal damage. A key model involves the use of β-amyloid (Aβ) peptide, a hallmark of Alzheimer's disease, to induce neuronal toxicity.

Table 4: Neuroprotective Effects of Withanolides against β-Amyloid Induced Toxicity

| Withanolide | Cell Type | Parameter Measured | Effect | Reference |

| Withanolide A | Cortical Neurons | Neurite Length | Increased after Aβ insult | [11] |

| Withanolide A | Cortical Neurons | Synaptic Puncta | Increased after Aβ insult | [11] |

| W. somnifera extract | SK-N-MC cells | Spine Density | Reversed Aβ-induced decrease | [12] |

| Withanolide A, B, IV, V | Neuronal cells | Cell Viability | Increased against Aβ toxicity | [13] |

Mechanisms of Neuroprotection

The neuroprotective mechanisms of withanolides are multifaceted. They have been shown to protect neuronal cells from Aβ-induced cytotoxicity and oxidative stress.[13] Withanolide A, in particular, has been demonstrated to promote the regeneration of axons and dendrites and to reconstruct synapses in neurons damaged by Aβ.[11] These effects are likely mediated by the modulation of various signaling pathways involved in neuronal survival and plasticity.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of withanolides, as well as for key in vitro assays to evaluate their pharmacological properties.

Extraction and Isolation of Withaferin A from Withania somnifera Leaves

This protocol describes a common method for the extraction and subsequent isolation of withaferin A.[14]

Materials:

-

Dried and powdered leaves of Withania somnifera

-

Methanol:Water (80:20 v/v)

-

Petroleum ether (60-80°C)

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

Round bottom flasks, reflux condenser, distillation apparatus, rotary evaporator

-

Beakers, funnels, and other standard laboratory glassware

Procedure:

-

Extraction:

-

Place 200 g of powdered leaf material in a 2 L round bottom flask.

-

Add 800 mL of 80% methanol and reflux for 3 hours at 70°C.

-

Filter the extract and repeat the extraction process on the residue two more times with 600 mL of 80% methanol for 3 hours each.

-

Pool all the extracts and concentrate under reduced pressure at 60°C to a volume of approximately 40 mL.

-

Allow the concentrated extract to stand overnight, then decant the liquid to separate the precipitated material. Dry the precipitate under vacuum.

-

-

Purification:

-

Reflux the dried precipitate in 50 mL of petroleum ether twice to remove nonpolar impurities.

-

Dry the remaining material and prepare it for column chromatography.

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel.

-

Dissolve the dried material in a minimal amount of chloroform and load it onto the column.

-

Elute the column with the following solvent systems in sequence:

-

Fraction 1: 150 mL of Chloroform

-

Fraction 2: 300 mL of Chloroform:Methanol (99:1)

-

Fraction 3: 300 mL of Chloroform:Methanol (98.5:1.5)

-

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing withaferin A (typically in fractions 2 and 3).

-

-

Crystallization:

-

Combine the fractions containing withaferin A and concentrate them under vacuum.

-

Crystallize the residue from methanol to obtain purified withaferin A.

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well plates

-

Withanolide stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Detergent reagent (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubate for 6 to 24 hours to allow cells to attach and recover.

-

-

Treatment:

-

Prepare serial dilutions of the withanolide stock solution in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted withanolide solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Griess Assay for Nitric Oxide Production

The Griess assay is a simple colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[16][17]

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Withanolide stock solution

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.

-

Pre-treat the cells with various concentrations of the withanolide for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.[18][19]

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)

-

Cell culture supernatants from withanolide-treated and control cells

-

Detection antibody (biotinylated)

-

Avidin-HRP (or streptavidin-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Recombinant cytokine standard

-

Microplate reader

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve using serial dilutions of the recombinant cytokine.

-

Add 100 µL of the standards and samples (cell culture supernatants) to the wells of the ELISA plate.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of the diluted biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of the diluted avidin-HRP conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Plot the standard curve and determine the concentration of the cytokine in the samples.

-

Western Blot for NF-κB Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.[8][20]

Materials:

-

Cells treated with withanolides and/or an inflammatory stimulus

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and control cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative protein expression levels.

-

Conclusion

The steroidal lactones from Withania species, particularly withaferin A and withanone, represent a rich source of bioactive compounds with significant pharmacological potential. Their well-documented anticancer, anti-inflammatory, and neuroprotective properties, coupled with their ability to modulate key signaling pathways, make them compelling candidates for further investigation and development as therapeutic agents. This technical guide provides a foundational resource for researchers and professionals, summarizing the current state of knowledge and offering practical methodologies to facilitate future research in this exciting field. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of these promising natural products.

References

- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jivasupplements.org [jivasupplements.org]

- 9. researchgate.net [researchgate.net]

- 10. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuritic regeneration and synaptic reconstruction induced by withanolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ashwagandha (Withania somnifera) Reverses β-Amyloid1-42 Induced Toxicity in Human Neuronal Cells: Implications in HIV-Associated Neurocognitive Disorders (HAND) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytokine Elisa [bdbiosciences.com]

- 19. h-h-c.com [h-h-c.com]

- 20. researchgate.net [researchgate.net]

The Alchemi of Ashwagandha: A Technical Guide to the Bioactive Compounds of Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Withania somnifera, commonly known as Ashwagandha, has a rich history in traditional medicine and is now a focal point of modern scientific inquiry. This technical guide provides an in-depth review of the bioactive compounds found in this potent medicinal plant, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways through which these compounds exert their effects.

Quantitative Analysis of Bioactive Compounds

The therapeutic efficacy of Withania somnifera is attributed to a complex array of bioactive compounds, primarily withanolides, but also including alkaloids, flavonoids, and other phenolic compounds. The concentration of these constituents can vary significantly based on the plant part, geographical location, and extraction method used.

Table 1: Quantitative Analysis of Major Withanolides in Withania somnifera

| Compound | Plant Part | Concentration (% w/w or mg/g DW) | Method of Analysis | Reference(s) |

| Withaferin A | Leaves | 0.22% - 3.38% | HPLC | |

| Roots | 0.0028% - 0.75% | HPLC | ||

| Flowers | Highest concentration among tested parts | RP-HPLC | ||

| Seeds | 0.181 - 0.217 mg/g | HPLC | ||

| Stem | 0.003 - 1.873 mg/g | HPLC | ||

| Withanolide A | Roots | 0.031 - 0.149 mg/g | HPLC | |

| Leaves | 0.015 - 0.044 mg/g | HPLC | ||

| Seeds | 0.046 - 0.081 mg/g | HPLC | ||

| Stem | 0.026 - 0.252 mg/g | HPLC | ||

| Withanolide D | - | 2.5% (w/w) | HPLC | |

| Total Withanolides | Root Extract | Not less than 1.5% w/w | HPLC | |

| Root Extract Capsules | Not less than 7.50 mg per capsule | HPLC |

Table 2: Quantitative Analysis of Other Bioactive Compounds in Withania somnifera Root

| Compound Class | Concentration | Method of Analysis | Reference(s) |

| Total Alkaloids | 0.13% - 0.31% | - | |

| Total Phenolics | 90.325 ± 4.15 mg/g (Gallic Acid Equivalent) | - | |

| Total Flavonoids | 80.23 ± 5.93 mg/g (Rutin Equivalent) | - |

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following section details standardized protocols for the extraction, isolation, and analysis of bioactive compounds from Withania somnifera.

Soxhlet Extraction of Bioactive Compounds

This method is suitable for the exhaustive extraction of withanolides and other metabolites from dried plant material.

Materials and Reagents:

-

Dried and powdered Withania somnifera root or leaf material

-

Methanol (HPLC grade)

-

Soxhlet apparatus (thimble, condenser, flask)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 10 g of finely powdered Withania somnifera material and place it into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with 250 mL of methanol.

-

Assemble the Soxhlet apparatus and connect it to a condenser and heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.

-

Allow the extraction to proceed for 6-8 hours, completing multiple cycles.

-

After extraction, cool the apparatus and carefully dismantle it.

-

Concentrate the methanolic extract using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid residue is obtained.

-

Dry the extract completely under vacuum.

Isolation of Withaferin A by Column Chromatography

This protocol describes the purification of Withaferin A from a crude extract.

Materials and Reagents:

-

Crude methanolic extract of Withania somnifera

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents: n-hexane, Chloroform, Ethyl acetate, Methanol (all HPLC grade)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried extract-silica mixture onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding chloroform, followed by ethyl acetate and methanol. A suggested gradient is:

-

n-hexane: Chloroform (9:1, 8:2, 7:3, etc.)

-

Chloroform: Ethyl acetate (9:1, 8:2, 7:3, etc.)

-

Ethyl acetate: Methanol (9.5:0.5, 9:1, etc.)

-

-

Collect fractions of approximately 20-30 mL using a fraction collector.

-

Monitor the separation by spotting aliquots of each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 95:5).

-

Visualize the spots under a UV lamp. Fractions containing a compound with an Rf value corresponding to standard Withaferin A are pooled together.

-

Concentrate the pooled fractions to obtain purified Withaferin A.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of withanolides in extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid.

-

Gradient Program: A typical gradient could be: 0-30 min, 40-60% B; 30-32 min, 60-75% B; 32-45 min, 75-95% B; 45-54 min, 95-100% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 27°C.

-

Detection Wavelength: 227 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of Withaferin A standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known amount of the dried extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of Withaferin A in the sample by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Withania somnifera Bioactive Compounds

The therapeutic effects of Withania somnifera are underpinned by the modulation of complex intracellular signaling pathways. Key among these are pathways involved in inflammation, cell survival, and stress response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Withaferin A has been shown to be a potent inhibitor of this pathway. It can directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis. Withania somnifera extracts have been shown to modulate MAPK signaling, although the effects can be context-dependent.

Regulation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Bioactive compounds in Withania somnifera can modulate the JAK-STAT pathway, contributing to its immunomodulatory effects.

This technical guide serves as a foundational resource for professionals engaged in the research and development of therapeutics derived from Withania somnifera. The provided data and protocols are intended to facilitate further investigation into the vast therapeutic potential of this remarkable medicinal plant.

Methodological & Application

Protocol for the Extraction and Purification of Withasomniferol D from Withania somnifera

Audience: Researchers, scientists, and drug development professionals.

Introduction

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. These properties are largely attributed to a class of naturally occurring steroidal lactones known as withanolides.[1] While numerous withanolides have been identified, ongoing research continues to uncover novel compounds with unique biological activities. This document provides a detailed protocol for the extraction and purification of Withasomniferol D, a recently identified withanolide from the roots of Withania somnifera.[2][3] The methodologies outlined below are based on established phytochemical investigation practices and provide a reproducible workflow for isolating this specific bioactive compound.[1][4]

Data Presentation

The following table summarizes the key quantitative parameters associated with the extraction and purification process. Please note that yields can vary depending on the quality of the plant material, solvent purity, and procedural precision.

| Parameter | Value | Reference |

| Starting Plant Material | Dried roots of Withania somnifera | [1] |

| Initial Extraction Solvent | 80% aqueous Methanol (MeOH) | [1] |

| Dichloromethane (CH2Cl2) Fraction Yield | Variable; rich in withanolides | [1] |

| Final Compound Purity | High (as determined by NMR and HR-ESIMS) | [3] |

Experimental Protocols

I. Extraction

This phase involves the initial extraction of crude withanolides from the dried root material.

Materials:

-

Dried and powdered roots of Withania somnifera

-

80% aqueous Methanol (MeOH)

-

Reflux apparatus

-

Rotary evaporator

-

Hexane

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

Procedure:

-

The dried and crushed roots of W. somnifera are extracted with 80% aqueous MeOH under reflux.[1]

-

The resulting crude MeOH extract is obtained by removing the solvent using a rotary evaporator.[1]

-

The crude MeOH extract is then subjected to a sequential solvent partition procedure.[1]

-

The extract is partitioned between water and hexane. The hexane layer is separated and concentrated.

-

The aqueous layer is subsequently partitioned with dichloromethane (CH2Cl2). The CH2Cl2 fraction, which is rich in withanolides, is collected.[1]

-

The remaining aqueous layer is then partitioned with ethyl acetate, followed by n-butanol, to yield respective fractions.

II. Purification

The purification process involves a series of chromatographic techniques to isolate Withasomniferol D from the complex mixture of the dichloromethane-soluble fraction.

Materials:

-

Dichloromethane (CH2Cl2) soluble fraction from the extraction step

-

Silica gel for column chromatography

-

Solvent systems for column chromatography (e.g., gradients of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase for HPLC (e.g., gradients of acetonitrile and water)

-

Analytical instruments for structure elucidation (NMR, HR-ESIMS)

Procedure:

-

The CH2Cl2-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions showing the presence of Withasomniferol D are pooled and concentrated.

-

Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

The final purified compound is analyzed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to confirm its structure and purity as Withasomniferol D.[3]

Visualizations

The following diagrams illustrate the key workflows in the extraction and purification of Withasomniferol D.

Caption: Workflow for the extraction of Withasomniferol D.

Caption: Workflow for the purification of Withasomniferol D.

References

- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]